![molecular formula C10H10N2O5 B186485 2-[(4-硝基苯甲酰)氨基]丙酸 CAS No. 5330-84-7](/img/structure/B186485.png)

2-[(4-硝基苯甲酰)氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

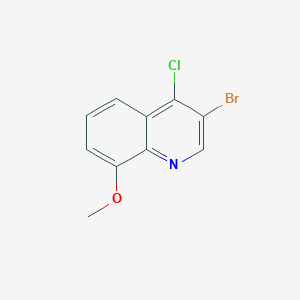

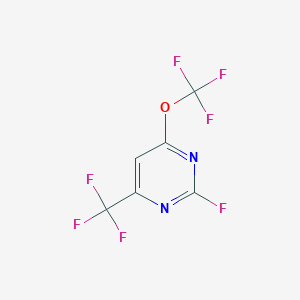

“2-[(4-Nitrobenzoyl)amino]propanoic acid” is an organic compound that contains 27 bonds in total, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 aromatic nitro group, and 1 hydroxyl group .

Synthesis Analysis

Nitro compounds, such as “2-[(4-Nitrobenzoyl)amino]propanoic acid”, can be prepared in several ways. These include the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of “2-[(4-Nitrobenzoyl)amino]propanoic acid” includes a nitro group, which is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

The nitro group in “2-[(4-Nitrobenzoyl)amino]propanoic acid” is a very important class of nitrogen derivatives. Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .科学研究应用

巯基基团测定

2-[(4-硝基苯甲酰)氨基]丙酸及其衍生物已用于生物化学中各种生物材料中巯基基团的定量分析。由相关化合物合成的特定水溶性芳香二硫化物 5,5'-二硫代双(2-硝基苯甲酸) 在这方面被证明是有效的,促进了对包括血液在内的生物样品的研究所,以了解在还原型血红素存在下的二硫键动态 (Ellman, 1959).

溶解度和相互作用研究

该化合物及其相关的硝基苯甲酸衍生物已被探索,以了解各种溶剂中的溶质相互作用和溶解度。例如,Abraham 模型相关性将 4-硝基苯甲酸与其他衍生物结合起来,用于溶质从水和气相转移到 2-乙氧基乙醇中,以推导出溶解度和活度系数的预测模型,增强了我们对分子水平化学相互作用的理解 (Hart 等人,2015).

晶体工程和卤键

在晶体工程中,2-[(4-硝基苯甲酰)氨基]丙酸的衍生物(如 2-氯-4-硝基苯甲酸)已用于通过晶体工程方法合成分子盐。这些研究旨在了解卤键在晶体结构中的作用,特别是在存在强氢键的情况下,为药物和材料科学应用的分子设计提供了见解 (Oruganti 等人,2017).

蛋白质修饰研究

2-硝基-5-硫氰酸苯甲酸(一种衍生物)已被研究其将蛋白质中的硫醇基团转化为 S-氰基衍生物的能力,突出了该化合物在蛋白质化学中的作用以及其在生化修饰和研究中的应用可能性 (Price, 1976).

安全和危害

属性

IUPAC Name |

2-[(4-nitrobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCTOCBSFJMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Nitrobenzoyl)amino]propanoic acid | |

CAS RN |

5330-84-7 |

Source

|

| Record name | NSC2529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)

![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)

![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)